An In-depth Technical Guide on the Chemical Properties of 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one
An In-depth Technical Guide on the Chemical Properties of 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one. It includes key physical and chemical data, detailed experimental protocols for its synthesis, and an exploration of its biological activities, particularly its antifungal mechanism of action.
Chemical Identity and Physical Properties
4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one, with the CAS number 50650-75-4, is a heterocyclic organic compound.[1] It serves as a key intermediate in the synthesis of the widely used anti-dandruff agent Piroctone Olamine.[2]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 4-methyl-6-(2,4,4-trimethylpentyl)pyran-2-one[1] |
| CAS Number | 50650-75-4[1] |
| Molecular Formula | C₁₄H₂₂O₂[1] |
| Molecular Weight | 222.32 g/mol [1] |
| Synonyms | 4-Methyl-6-(2,4,4-trimethylpentyl)-2-pyrone, Piroctone Related Compound B[3] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Physical State | Oil[4] |
| Color | Colorless to Pale Yellow[4] |
| Boiling Point | 326.4 ± 11.0 °C (Predicted)[5] |
| ca. 130 °C at 1 mBar[4] | |
| Density | ca. 0.95 g/cm³ at 20 °C[4] |
| 0.951 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate[4] |
| XLogP3-AA | 4.0 |
| Topological Polar Surface Area | 26.3 Ų[1] |
Spectroscopic Data
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | Signals corresponding to the vinyl proton on the pyranone ring, the methyl group attached to the ring, and the various protons of the 2,4,4-trimethylpentyl group. |
| ¹³C NMR | Resonances for the carbonyl carbon, olefinic carbons of the pyranone ring, and the aliphatic carbons of the methyl and trimethylpentyl substituents. |
| IR Spectroscopy | Characteristic absorption bands for the α,β-unsaturated lactone, including C=O and C=C stretching vibrations. |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 222, with fragmentation patterns corresponding to the loss of alkyl fragments from the trimethylpentyl side chain. |
Experimental Protocols
The synthesis of 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one is primarily achieved through a two-step process involving a Friedel-Crafts acylation followed by an intramolecular cyclization.
General Synthesis Workflow
Caption: General workflow for the synthesis of 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one.
Step 1: Friedel-Crafts Acylation (General Protocol)
The Friedel-Crafts acylation introduces the acyl group to an aromatic ring. In the context of this synthesis, a suitable arene is reacted with an acyl chloride or anhydride in the presence of a Lewis acid catalyst.
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Reaction Setup: A reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser is charged with an inert solvent (e.g., carbon disulfide or nitrobenzene) and a Lewis acid catalyst (e.g., anhydrous aluminum chloride).
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Addition of Reactants: The arene is dissolved in the same solvent and added to the vessel. The acyl chloride or anhydride is then added dropwise from the dropping funnel while maintaining a low temperature to control the exothermic reaction.
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Reaction: The reaction mixture is stirred at a controlled temperature for a specified period to ensure complete acylation.
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Work-up: The reaction is quenched by carefully adding it to a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, a dilute solution of sodium bicarbonate, and finally with brine.
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Isolation: The solvent is removed under reduced pressure to yield the crude aryl ketone intermediate.
Step 2: Intramolecular Cyclization (General Protocol)
The aryl ketone intermediate undergoes an intramolecular cyclization to form the pyran-2-one ring. This can be achieved through various condensation reactions.
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Reaction Setup: The crude aryl ketone is dissolved in a suitable solvent (e.g., ethanol).
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Addition of Reagents: A base (e.g., sodium ethoxide) or an acid catalyst is added to the solution.
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Reaction: The mixture is heated under reflux for a specific duration to facilitate the intramolecular condensation and cyclization.
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Work-up: The reaction mixture is cooled, and the solvent is removed. The residue is then neutralized with an appropriate acid or base.
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Purification: The crude product is purified by a suitable method, such as distillation under reduced pressure or column chromatography, to obtain pure 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one.
Biological Activity and Mechanism of Action
4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one exhibits significant antifungal properties.[6] It is a precursor to Piroctone Olamine, a known anti-dandruff agent that acts against Malassezia species.[2] The antifungal mechanism of hydroxypyridone compounds like Piroctone Olamine is distinct from that of azoles and polyenes.[7][8] It is believed to involve the chelation of essential metal ions, particularly iron (Fe³⁺), which disrupts crucial enzymatic processes within the fungal cell.[2] This leads to the inhibition of the mitochondrial respiratory chain, specifically targeting Complex I (NADH-ubiquinone oxidoreductase), which is rich in iron-sulfur clusters.[2] This disruption of cellular respiration and energy production ultimately leads to fungal cell death.
Caption: Proposed antifungal mechanism of 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one.
Toxicology and Safety Information
Table 4: Toxicological Data
| Test | Species | Route | Value |
| Acute Oral LD50 | Rat (male/female) | Oral | 1481 mg/kg bw |
| Toxicity to fish | Danio rerio | - | LC50: 6.1 mg/L (96 h) |
| Toxicity to microorganisms | Activated sludge | - | EC20: 36 mg/L (30 min) |
The compound is classified as harmful if swallowed and toxic to aquatic life with long-lasting effects.[1] Standard safety precautions should be taken when handling this chemical.
Conclusion
4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one is a compound with significant industrial and potential therapeutic relevance, primarily due to its antifungal properties. This guide has summarized its key chemical and physical characteristics, outlined general synthetic procedures, and detailed its proposed mechanism of antifungal action. Further research into specific enzyme targets and the development of detailed, optimized synthetic protocols will be valuable for fully exploiting the potential of this molecule in drug development and other applications.
References
- 1. 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one | C14H22O2 | CID 18970429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Studies for the elucidation of the mode of action of the antimycotic hydroxypyridone compound, rilopirox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. rsc.org [rsc.org]
- 5. Buy 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one | 50650-75-4 [smolecule.com]
- 6. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 7. In vitro investigations on the mode of action of the hydroxypyridone antimycotics rilopirox and piroctone on Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one - Safety Data Sheet [chemicalbook.com]
